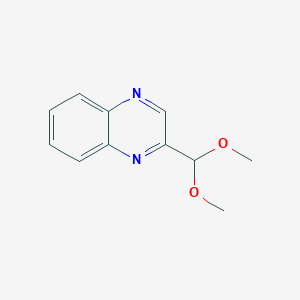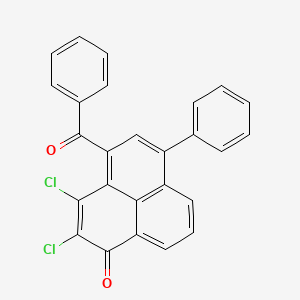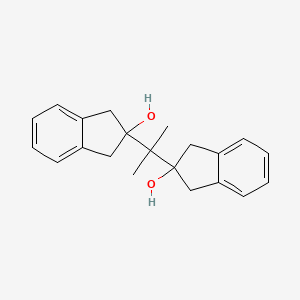![molecular formula C8H5N3O5 B14256524 2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]- CAS No. 392713-93-8](/img/structure/B14256524.png)
2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]- is a synthetic compound known for its antibacterial properties. It is commonly used in the treatment of urinary tract infections due to its effectiveness against a broad spectrum of bacteria. The compound is also known by its chemical name, nitrofurantoin, and has been widely studied for its pharmacological and chemical properties .
Métodos De Preparación
The synthesis of 2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]- typically involves the reaction of 1-aminohydantoin sulfate with 5-nitro-2-furaldehyde diacetate . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale synthesis using similar reaction conditions, with additional steps to purify and crystallize the final product .
Análisis De Reacciones Químicas
2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that inactivate bacterial ribosomal proteins.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s activity.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]- involves its reduction by bacterial nitroreductases to form reactive intermediates. These intermediates inactivate bacterial ribosomal proteins and other macromolecules, inhibiting vital biochemical processes such as protein synthesis, aerobic energy metabolism, DNA synthesis, RNA synthesis, and cell wall synthesis . This broad-based mode of action helps prevent the development of bacterial resistance .
Comparación Con Compuestos Similares
2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]- is unique compared to other similar compounds due to its specific antibacterial properties and its effectiveness in treating urinary tract infections. Similar compounds include:
Nitrofurazone: Another nitrofuran derivative with antibacterial properties.
Furazolidone: Used in the treatment of bacterial and protozoal infections.
Nifuroxazide: An antibacterial agent used to treat gastrointestinal infections.
These compounds share similar chemical structures but differ in their specific applications and effectiveness against various types of bacteria .
Propiedades
Número CAS |
392713-93-8 |
|---|---|
Fórmula molecular |
C8H5N3O5 |
Peso molecular |
223.14 g/mol |
Nombre IUPAC |
5-[(5-nitrofuran-2-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H5N3O5/c12-7-5(9-8(13)10-7)3-4-1-2-6(16-4)11(14)15/h1-3H,(H2,9,10,12,13) |
Clave InChI |
QFWCTABYNWDQLY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol](/img/structure/B14256454.png)


![{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol](/img/structure/B14256469.png)


![1,1'-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol)](/img/structure/B14256478.png)





![N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine](/img/structure/B14256527.png)
